molecular formula C14H20O2 B121391 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione CAS No. 34105-76-5

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B121391
CAS No.: 34105-76-5
M. Wt: 220.31 g/mol
InChI Key: YYBNZCMLHZKAKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98%. Another method reports the synthesis of a cyclic 1,3-dianionic synthon, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, through the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of catalytic processes in aqueous media can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Properties

IUPAC Name

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNZCMLHZKAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187702
Record name 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34105-76-5
Record name 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

ANone: 3,6-Di-tert-butyl-o-benzoquinone, also known as 3,5-cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, is characterized by:

  • Spectroscopic Data: Characterized using various techniques including EPR [, , ], IR [], UV-Vis-NIR [, , ], NMR (1H, 13C, and 125Te) [], and single-crystal X-ray diffraction [, , , , ].

A: This compound readily interacts with various metals, acting as a redox-active ligand. For instance, it forms catecholate complexes with tin [] through reduction with tin amalgam. It also reacts with lanthanocenes (Sm, Eu, Yb) to yield catecholate complexes, where the lanthanide ions undergo reduction, losing Cp* ligands in the process [].

A: The reactions with lanthanocenes represent the first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone in the catecholate form [].

ANone: In metal complexes, the compound exhibits rich redox chemistry. For example:

  • It can exist as a catecholate dianion (Cat), a radical anion (SQ), or the neutral quinone (Q) form [, , ].
  • Its reduction potential is influenced by the metal and coordinating ligands. For instance, coordination with metal halides shifts the reduction potential to more positive values, enhancing its oxidizing capability [].

ANone: Yes, depending on the metal and reaction conditions, various structural arrangements are possible. Some examples include:

  • Trigonal prismatic structure: Observed in the indium tris-o-semiquinolate complex, (3,6-SQ)3In [].
  • Dimeric structures: Seen in indium(III) iodo-catecholate complex [(3,6-Cat)2In⋅2THF]InI2 [] and tin catecholate complex [Cat2Ga(Et2O)2][CatGa] [].
  • Square-planar geometry: Observed in heteroleptic Ni(II) complexes with 3,6-di-tert-butyl-o-benzoquinone catecholate and α-diimine ligands [].

A: The choice of metal significantly influences the reactivity of 3,6-di-tert-butyl-o-benzoquinone. For example, while metallic gallium forms a tris-o-semiquinolate complex with 3,6-di-tert-butyl-o-benzoquinone, the reaction doesn't proceed with the sterically hindered 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone [].

ANone: The compound serves as a building block for creating functional materials:

  • Porous polymers: Can be synthesized with 3,6-di-tert-butyl-o-benzoquinone grafted onto their surface. These materials can further react with SbPh3 to generate triphenylantimony(V) catecholate-containing polymers capable of reversibly binding molecular oxygen [].
  • Photo- and thermosensitive crystals: Cobalt complexes incorporating 3,6-di-tert-butyl-o-benzoquinone exhibit valence tautomerism, leading to reversible bending under laser irradiation or temperature changes. This property makes them promising candidates for photo- and thermo-actuators [].

ANone: The bulky tert-butyl groups in the 3,6 positions introduce significant steric hindrance, influencing the compound's reactivity and complexation behavior. This steric effect plays a crucial role in:

  • Stabilizing radical species: The bulky groups shield the radical center in the semiquinone form, contributing to its stability [].
  • Dictating coordination geometry: The steric bulk influences the spatial arrangement of ligands around the metal center in complexes [].

ANone: DFT calculations have been employed to investigate various aspects, including:

  • Electronic structure: Analyzing the energy levels and properties of molecular orbitals, providing insights into redox behavior and spectroscopic characteristics [, ].
  • Intermolecular interactions: Studying non-covalent interactions, such as Te…O, Te…N, and Te…C, in adducts of tellurium(IV) catecholate with O- and N-donors [].

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